N-Desbenzyl N-tert-butyloxycarbonyl Donepezil

Descripción general

Descripción

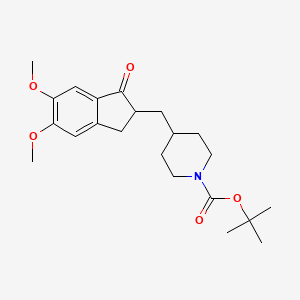

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative and impurity of Donepezil, a highly specific reversible acetylcholinesterase inhibitor used to treat moderate to severe Alzheimer’s disease. The molecular formula of this compound is C22H31NO5, and it has a molecular weight of 389.48 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil typically involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. One common method for this deprotection is using oxalyl chloride in methanol under room temperature conditions for 1-4 hours, yielding up to 90% . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via an addition/elimination mechanism .

Industrial Production Methods

Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production process involves maintaining cleanroom standards from Class 100 to Class 100,000.

Análisis De Reacciones Químicas

Types of Reactions

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the N-Boc group using reagents like oxalyl chloride or 3-methoxypropylamine

Substitution Reactions: Involving nucleophilic substitution at the piperidine ring.

Common Reagents and Conditions

Oxalyl Chloride in Methanol: Used for mild deprotection of the N-Boc group.

3-Methoxypropylamine: Used for deprotection via an addition/elimination mechanism.

Major Products Formed

The major product formed from the deprotection of this compound is Donepezil itself, which is an active pharmaceutical ingredient used in the treatment of Alzheimer’s disease.

Aplicaciones Científicas De Investigación

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is primarily used in the field of neurology research. It serves as a reference standard for the study of acetylcholinesterase inhibitors and their role in treating neurological disorders such as Alzheimer’s disease . Additionally, it is used in the development and testing of new drugs targeting acetylcholine receptors and neurotransmission pathways .

Mecanismo De Acción

The mechanism of action of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil involves its role as an impurity and intermediate in the synthesis of Donepezil. Donepezil itself works by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, Donepezil increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function in patients with Alzheimer’s disease.

Comparación Con Compuestos Similares

Similar Compounds

Donepezil: The parent compound, a highly specific reversible acetylcholinesterase inhibitor used to treat Alzheimer’s disease.

N-Boc Protected Heteroarenes: Compounds with similar N-Boc protection that undergo deprotection reactions.

Uniqueness

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is unique due to its specific role as an impurity and intermediate in the synthesis of Donepezil. Its deprotection reactions and the conditions required for these reactions are also distinct, making it a valuable compound for research and industrial applications .

Actividad Biológica

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and potential therapeutic applications.

Overview of Donepezil and Its Derivatives

Donepezil is primarily utilized for managing symptoms of Alzheimer's disease by inhibiting the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. The modification of its structure leads to various derivatives that may enhance its pharmacological properties. This compound represents one such modification aimed at improving bioavailability and reducing side effects.

The biological activity of this compound is largely attributed to its interaction with the active site of AChE. The compound's structural modifications enhance its binding affinity and selectivity towards AChE compared to other cholinesterases, such as butyrylcholinesterase (BuChE).

Key Interactions:

- Hydrogen Bonding : The carbonyl group in the indanone part forms hydrogen bonds with residues in the active site, enhancing stability and interaction.

- Hydrophobic Interactions : The modifications increase hydrophobic interactions with the enzyme, improving inhibition potency.

Efficacy and Research Findings

Recent studies have demonstrated that this compound exhibits significant AChE inhibitory activity. Below is a summary of findings from various studies:

| Study | Compound | IC50 (nM) | Target | Additional Activities |

|---|---|---|---|---|

| Azzouz et al. (2018) | Compound 4 | 0.36 | Human AChE | - |

| Lan et al. (2021) | Compound 5 | 0.8 (human AChE) 1.9 (electric eel AChE) | AChE | Aβ aggregation inhibition (53.7%) |

| Sağlık et al. (2016) | Compounds 27-30 | 78-320 (nontoxic) | AChE | Prominent inhibition (89.14-90.31%) |

These findings indicate that modifications to the Donepezil structure can lead to enhanced inhibitory effects on AChE, which is crucial for developing more effective treatments for Alzheimer's disease.

Case Studies and Clinical Implications

Clinical studies have shown that derivatives of Donepezil, including this compound, can improve cognitive function in patients with Alzheimer's disease. For instance, a meta-analysis involving multiple trials indicated that patients treated with Donepezil experienced statistically significant improvements in cognitive scores compared to placebo groups over various durations (12 to 52 weeks) .

Notable Observations:

- Patients exhibited improvements in daily living activities and overall behavioral symptoms.

- Side effects were reported but were generally manageable, suggesting a favorable safety profile.

Propiedades

IUPAC Name |

tert-butyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-8-6-14(7-9-23)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)24/h12-14,16H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHKMJKBJYEQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669936 | |

| Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948550-60-5 | |

| Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.